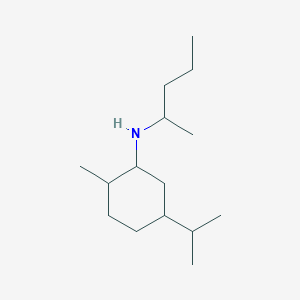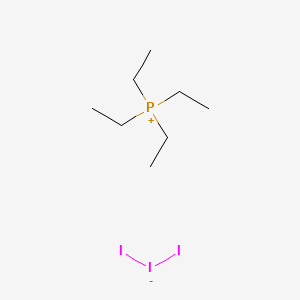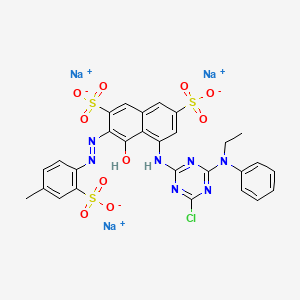![molecular formula C7H10O B14442297 Bicyclo[3.1.1]hept-3-en-2-ol CAS No. 77697-45-1](/img/structure/B14442297.png)
Bicyclo[3.1.1]hept-3-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.1.1]hept-3-en-2-ol, also known as verbenol, is a bicyclic monoterpenoid alcohol with the molecular formula C10H16O. This compound is characterized by its unique bicyclic structure, which includes a cyclohexane ring fused to a cyclopropane ring. It is commonly found in essential oils of various plants and has a significant role in the fragrance and flavor industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.1]hept-3-en-2-ol can be synthesized through several methods. One common approach involves the oxidation of α-pinene, a naturally occurring monoterpene, using oxidizing agents such as osmium tetroxide or potassium permanganate . The reaction typically requires controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts. Microorganisms such as Acinetobacter calcoaceticus have been employed to convert α-pinene into verbenol through biotransformation processes . This method is advantageous due to its high selectivity and environmentally friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[3.1.1]hept-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to verbenone using oxidizing agents like chromium trioxide.
Reduction: Reduction of verbenol can yield verbanone.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Major Products
Verbenone: Formed through oxidation.
Verbanone: Formed through reduction.
Halogenated Verbenols: Formed through halogenation.
Applications De Recherche Scientifique
Bicyclo[3.1.1]hept-3-en-2-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its antimicrobial properties.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of bicyclo[3.1.1]hept-3-en-2-ol involves its interaction with various molecular targets. In biological systems, it can modulate enzyme activity and interact with cell membranes, leading to its antimicrobial and anti-inflammatory effects. The compound’s bicyclic structure allows it to fit into specific enzyme active sites, influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- trans-Verbenol
- cis-Verbenol
- Verbenone
- Verbanone
- Halogenated Verbenols
Uniqueness
Bicyclo[3.1.1]hept-3-en-2-ol is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its presence in essential oils make it a valuable compound in multiple fields .
Propriétés
Numéro CAS |
77697-45-1 |
|---|---|
Formule moléculaire |
C7H10O |
Poids moléculaire |
110.15 g/mol |
Nom IUPAC |
bicyclo[3.1.1]hept-3-en-2-ol |
InChI |
InChI=1S/C7H10O/c8-7-2-1-5-3-6(7)4-5/h1-2,5-8H,3-4H2 |
Clé InChI |
PNOQCFFXXDNXKF-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC1C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dichloro[(chlorodisulfanyl)methoxy]methane](/img/structure/B14442234.png)

![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)

![4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid](/img/structure/B14442258.png)

![1,1,1,2,3,3,4,4-Octafluoro-4-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butoxy]-2-(trifluoromethyl)butane](/img/structure/B14442272.png)

![Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14442283.png)

![O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14442304.png)

